3,4-Pentadien-2-one, 5-phenyl-
Description
Contextualizing Allenic Ketones within Organic Chemistry
Allenic ketones, also known as 1,2-allenic ketones, are a class of organic compounds characterized by the presence of a ketone functional group directly attached to an allene (B1206475) moiety—a system of two cumulative carbon-carbon double bonds (C=C=C). nih.gov This unique structural arrangement imparts a rich and diverse reactivity profile, making them valuable intermediates in modern organic synthesis. acs.org The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp2-hybridized, resulting in a linear geometry of the C=C=C unit. When this unit is asymmetrically substituted, it gives rise to axial chirality, a key feature that can be exploited in asymmetric synthesis. nih.gov
The reactivity of allenic ketones is multifaceted. They can act as both electrophiles and nucleophiles. nih.gov The carbonyl group activates the allene system, rendering the central carbon susceptible to nucleophilic attack. Conversely, the terminal carbon can act as a nucleophile. This dual reactivity allows them to participate in a wide array of chemical transformations, including:
Cycloaddition Reactions: Allenic ketones are versatile substrates in various cycloaddition reactions, such as [2+2], [4+2], and [2+3] cycloadditions, providing access to a range of carbocyclic and heterocyclic structures. nih.govrsc.orgnyu.edu Phosphine-catalyzed cycloadditions, for example, have been extensively studied. nih.gov
Nucleophilic Additions: They readily undergo addition reactions with a variety of nucleophiles. researchgate.netlibretexts.org Depending on the reaction conditions and the nature of the nucleophile, addition can occur at different positions of the allenic system, leading to the formation of functionalized benzenes, heterocycles, and other valuable products. nih.gov
Rearrangements: Under certain conditions, allenic ketones can undergo rearrangement reactions, often catalyzed by acids, bases, or metals, to form new structural motifs. rsc.orglibretexts.org
The synthetic utility of allenic ketones is continually expanding as new catalytic systems and reaction methodologies are developed. nih.govuow.edu.au
Defining 3,4-Pentadien-2-one (B1609827), 5-phenyl- as a Substituted Allenic Ketone
3,4-Pentadien-2-one, 5-phenyl- is a specific example of an α,β-unsaturated ketone that incorporates the allenic ketone framework. Its structure consists of a five-carbon pentane (B18724) chain. A ketone (carbonyl group) is located at the second carbon position (C2). The molecule features cumulative double bonds between C3 and C4, and C4 and C5, forming an allene group. A phenyl group (C₆H₅) is attached to the terminal carbon of the allene (C5).
The presence of the phenyl group introduces further electronic and steric features to the molecule. It extends the conjugation of the system and can influence the regioselectivity and stereoselectivity of its reactions. As a substituted allene, 5-phenyl-3,4-pentadien-2-one possesses axial chirality.
Properties of 3,4-Pentadien-2-one, 5-phenyl-
| Property | Value |
| Molecular Formula | C₁₁H₁₀O |
| IUPAC Name | 5-phenylpenta-3,4-dien-2-one |
| Molecular Weight | 158.20 g/mol |
| Structure | A pentadienone backbone with a ketone at position 2 and a terminal phenyl group at position 5. |
| Key Features | Allenic ketone, axial chirality, extended conjugation due to the phenyl group. |
Note: The properties listed are based on the chemical structure, as specific experimental data for this compound is not widely available in published literature.
Overview of Research Trajectories for Allenic Ketones and Pentadienone Scaffolds
Research into allenic ketones and pentadienone scaffolds follows several dynamic trajectories, driven by their synthetic versatility and the biological relevance of the molecules they can produce.
Allenic Ketones: The investigation of allenic ketones is a very active area in synthetic organic chemistry. nih.govacs.org Research efforts are largely focused on the development of novel catalytic methods to control the reactivity and selectivity of these compounds. Key research directions include:
Catalytic Asymmetric Synthesis: A major focus is on the development of enantioselective transformations. This involves using chiral catalysts to control the axial chirality of the allene or to set new stereocenters during reactions like cycloadditions and nucleophilic additions. nih.govnih.gov
Domino and Cascade Reactions: The multiple reactive sites in allenic ketones make them ideal substrates for cascade reactions, where multiple bonds are formed in a single operation. This allows for the rapid construction of complex molecular architectures from simple starting materials. nih.gov
Synthesis of Heterocycles: Allenic ketones are valuable precursors for a wide variety of heterocyclic compounds, such as furans, pyrans, and pyridines, which are common motifs in pharmaceuticals and natural products. nih.govnih.gov
Pentadienone Scaffolds: The 1,5-diaryl-1,4-pentadien-3-one scaffold, a related structural class, is a cornerstone of many research programs, particularly in medicinal chemistry. These compounds, often derived from the Claisen-Schmidt condensation of an aromatic aldehyde and acetone (B3395972), are investigated for a broad spectrum of biological activities. researchgate.net Research trajectories include:
Anticancer Drug Discovery: Many pentadienone derivatives have been synthesized and evaluated for their potential as antiproliferative agents. nih.gov
Development of Imaging Agents and Materials: The conjugated π-system of pentadienones gives them interesting photophysical properties. This has led to their investigation for applications in materials science. ontosight.ai
Spirocyclic Scaffolds: The reactivity of the pentadienone core can be harnessed to create complex, three-dimensional spirocyclic structures, which are of increasing interest in medicinal chemistry for their ability to provide novel intellectual property and improved pharmacological profiles. nih.gov
The study of compounds like 3,4-pentadien-2-one, 5-phenyl- lies at the intersection of these fields, offering potential for new discoveries in both fundamental reactivity and applied science.
Structure
3D Structure
Properties
CAS No. |
74143-89-8 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
InChI |
InChI=1S/C11H10O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,6-9H,1H3 |
InChI Key |
QBFPYGPHKUXRCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 3,4 Pentadien 2 One, 5 Phenyl
Fundamental Reactivity of the Allenic Ketone System
The cross-conjugated system of the allenic ketone, featuring two adjacent double bonds and a carbonyl group, is the source of its high reactivity.
The electronic distribution in the 5-phenyl-3,4-pentadien-2-one molecule creates distinct regions of electrophilicity and nucleophilicity. The carbonyl carbon is a primary electrophilic site due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgsaskoer.ca The presence of the allenic system in conjugation with the ketone further enhances the electrophilic character. Allenic ketones are recognized as potent dielectrophilic C4 synthons, meaning they possess multiple sites that can react with nucleophiles. wpmucdn.comrsc.org
The conjugated system allows for delocalization of electrons, which can also impart nucleophilic character to certain positions. For instance, in base-catalyzed reactions, the molecule can form an enolate, which acts as a nucleophile. The terminal carbon of the allene (B1206475) can also exhibit nucleophilic properties in certain reactions. The reactivity is a delicate balance of these electronic effects. The carbonyl group's electron-withdrawing nature makes the conjugated diene system electron-deficient and thus a good target for nucleophilic attack.
The structural features of 5-phenyl-3,4-pentadien-2-one enable its participation in a wide array of organic reactions. As a conjugated system, it is an excellent substrate for various cycloaddition and annulation reactions. wpmucdn.commagtech.com.cn Phosphine-catalyzed annulation reactions, for example, exploit the high electrophilicity of the allenic ketone. wpmucdn.comrsc.org
Furthermore, the electrophilic carbonyl carbon readily undergoes nucleophilic addition reactions. libretexts.org The molecule can also participate in aldol (B89426) condensations, where it serves as a nucleophilic enolate under basic conditions. The conjugated diene portion of the molecule can be involved in both oxidation and reduction reactions, targeting either the double bonds or the carbonyl group, depending on the reagents and conditions used.
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of the reactivity of allenic ketones, allowing for the efficient construction of cyclic and heterocyclic systems. magtech.com.cn
Allenic ketones are versatile participants in [4+2] cycloaddition reactions, akin to the classic Diels-Alder reaction. magtech.com.cn They can function as either the four-pi electron component (diene) or the two-pi electron component (dienophile), depending on the reaction partner. nih.govjst.go.jp In phosphine-catalyzed [4+2] cycloadditions, α-substituted allenic ketones can act as "C4 synthons" reacting with dienophiles like N-sulfonyl cyclic ketimines to produce functionalized tetrahydropyridines. nih.govresearchgate.net Gold-catalyzed cascade reactions involving an oxacyclization followed by a [4+2] cycloaddition have also been reported with related allenic ketone intermediates. beilstein-journals.org
The regioselectivity and stereoselectivity of these reactions are often high, providing a powerful tool for creating complex molecular architectures. caltech.eduscholaris.ca For example, the reaction of 5-(phenylselenenyl)- and 5-(phenylsulfenyl)-4-ethoxy-1-phenyl-2,4-pentadien-1-ones, which are structurally related to the title compound, with N-substituted maleimides proceeds as a [4+2] cycloaddition to yield isoindoledione derivatives in good yields. nih.govjst.go.jp
Table 1: Examples of [4+2] Cycloaddition Reactions with Allenic Ketones
| Diene/Allenic Ketone | Dienophile | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| α-Substituted Allenic Ketones | N-Sulfonyl Cyclic Ketimines | Amino-acid-derived phosphine (B1218219) | Chiral Sultam-fused Tetrahydropyridines | nih.gov, researchgate.net |
| 5-(Phenylselenenyl)-4-ethoxy-1-phenyl-2,4-pentadien-1-one | N-Methylmaleimide | Heat | 7-Benzoyl-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivative | nih.gov, jst.go.jp |
| 1-(1-Alkynyl)cyclopropyl Ketones (precursor to allenic intermediate) | Indoles, Carbonyls, Imines | Gold catalyst | 6-Membered Carbocycles and Heterocycles | beilstein-journals.org |
A notable transformation of allenic ketones is their participation in phosphine-catalyzed [4+1] annulation reactions to form spirocyclopentene structures. wpmucdn.comrsc.org In these reactions, the allenic ketone serves as a four-carbon electrophilic component that reacts with a one-carbon nucleophilic partner. wpmucdn.com A well-documented example is the reaction between allenic ketones and oxindoles. wpmucdn.comrsc.orgdntb.gov.ua
This enantioselective process, catalyzed by a chiral phosphine, yields 3-spirocyclopentene-2-oxindoles, which contain a quaternary stereocenter, in high yields and with excellent enantioselectivities. wpmucdn.comrsc.org The high electrophilicity of the allenic ketone is crucial for the success of this transformation, particularly when using relatively weak nucleophiles like oxindoles. wpmucdn.com
Table 2: Phosphine-Catalyzed [4+1] Annulation for Spirocyclopentene Synthesis
| Allenic Ketone | Nucleophile | Catalyst | Product | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Allenic Ketone (e.g., 1a) | Oxindole (e.g., 2a) | Triphenylphosphine (B44618) | Annulation Product | Quantitative yield | wpmucdn.com |
| Allenic Ketone (e.g., 1a) | Oxindole (e.g., 2a) | Chiral Phosphine | Optically Enriched 3-Spirocyclopentene-2-oxindole | High enantioselectivity | wpmucdn.com, rsc.org, dntb.gov.ua |
The reaction of activated alkenes with (p-tolylsulfonyl)methyl isocyanide (TosMIC) is a well-established method for the synthesis of pyrroles, known as the Van Leusen reaction. organic-chemistry.org The cycloaddition of TosMIC to α,β-unsaturated carbonyl compounds provides a direct route to various heterocyclic structures. beilstein-journals.orgresearchgate.net
In a study of the reaction of TosMIC with (4E)-1,1-di(methylsulfanyl)-5-phenyl-1,4-pentadien-3-one, a compound with a similar carbon skeleton to 5-phenyl-3,4-pentadien-2-one, a notable regioselectivity was observed. beilstein-journals.org The reaction exclusively occurred at the electron-deficient double bond adjacent to the phenyl and carbonyl groups, rather than the "push-pull" type double bond, to yield a substituted pyrrole (B145914) derivative. beilstein-journals.org This suggests that the reaction of 5-phenyl-3,4-pentadien-2-one with TosMIC would likely proceed via a [3+2] cycloaddition across the C4-C5 double bond, facilitated by the electron-withdrawing phenyl group and the conjugated ketone.
Table 3: Cycloaddition of TosMIC with a Pentadienone Derivative
| Reactant 1 | Reactant 2 | Base/Solvent | Product | Observation | Reference(s) |
|---|---|---|---|---|---|
| (4E)-1,1-di(methylsulfanyl)-5-phenyl-1,4-pentadien-3-one | TosMIC | NaH / THF | 3,3-di(methylsulfanyl)-1-(4-phenyl-1H-3-pyrrolyl)-2-propen-1-one | Exclusive reaction at the C4-C5 double bond | beilstein-journals.org |
Nucleophilic Addition Reactions
The unique structure of 3,4-Pentadien-2-one (B1609827), 5-phenyl-, with its electron-deficient carbonyl carbon and allenic system, makes it susceptible to nucleophilic attack. These reactions are fundamental to its role as a versatile intermediate in organic synthesis.
Nucleophilic Attack at the Carbonyl Group
The carbonyl group in 3,4-Pentadien-2-one, 5-phenyl- is a primary site for nucleophilic addition. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is a characteristic reaction of ketones and is influenced by the electronic and steric environment of the carbonyl group. iitk.ac.in The presence of the phenyl group and the extended conjugation can modulate the reactivity of the carbonyl group compared to simpler ketones.
Reactions with Imines (e.g., MgBr₂·OEt₂-catalyzed to oxazolones)
The reaction of 3,4-Pentadien-2-one, 5-phenyl- with imines, particularly in the presence of a Lewis acid catalyst such as magnesium bromide diethyl etherate (MgBr₂·OEt₂), provides a pathway to heterocyclic compounds. wfu.edu This transformation is believed to proceed through a series of steps initiated by the coordination of the Lewis acid to the carbonyl oxygen of the pentadienone and the nitrogen of the imine, thereby activating both substrates. The allenyl ketone can then act as a nucleophile, attacking the activated imine. Subsequent intramolecular cyclization and rearrangement lead to the formation of oxazolone (B7731731) derivatives. Research has shown that while this reaction is feasible, it can result in low to moderate yields, ranging from 5-18%.
The diastereoselectivity of the addition of organometallic reagents to sulfinyl imines is highly dependent on the reaction conditions, including the solvent. nih.gov For instance, the addition of propargylmagnesium bromide to aromatic sulfinyl imines can exhibit a complete reversal of diastereoselectivity when switching between coordinating (like THF) and non-coordinating (like DCM) solvents. nih.gov This highlights the intricate role of the solvent in stabilizing transition states and influencing the stereochemical outcome of the reaction.
| Reactants | Catalyst | Product | Yield (%) | Reference |
| 3,4-Pentadien-2-one, 5-phenyl- and Imines | MgBr₂·OEt₂ | Oxazolones | 5-18 |
Aldol Condensation Mechanisms (as a nucleophilic enolate)
In the presence of a base, 3,4-Pentadien-2-one, 5-phenyl- can deprotonate at the α-carbon to the carbonyl group, forming a nucleophilic enolate. iitk.ac.in This enolate can then participate in aldol condensation reactions with an electrophilic aldehyde or ketone. iitk.ac.inmasterorganicchemistry.com The general mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the electrophile, forming a β-hydroxy ketone (the aldol addition product). iitk.ac.inmasterorganicchemistry.com Subsequent dehydration, often promoted by heat or acid/base catalysis, can lead to the formation of a conjugated α,β-unsaturated ketone (the aldol condensation product). masterorganicchemistry.commagritek.com
A notable example is the base-catalyzed reaction with p-anisaldehyde, which results in the formation of 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one with a yield exceeding 70% after recrystallization. magritek.com The formation of the trans-alkene geometry (E-configuration) in the product is confirmed by NMR spectroscopy.
| Reactants | Catalyst | Product | Yield (%) | Reference |
| 3,4-Pentadien-2-one, 5-phenyl- and p-Anisaldehyde | KOH | 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one | >70 |
Functional Group Transformations
The functional groups within 3,4-Pentadien-2-one, 5-phenyl- can be chemically altered through oxidation and reduction processes, leading to a diverse array of derivatives.
Oxidation Processes
The oxidation of 3,4-Pentadien-2-one, 5-phenyl- can target different parts of the molecule, including the allenic and carbonyl functionalities. For instance, the oxidation of similar allenic systems, such as α-allenols, can be achieved using reagents like Fe(NO₃)₃/TEMPO/NaCl under an oxygen atmosphere to yield the corresponding α-allenones. csic.es The oxidation of primary amines to nitroso compounds, which are valuable dienophiles in hetero-Diels-Alder reactions, can be accomplished using oxidants like hydrogen peroxide or m-CPBA. beilstein-journals.org While specific studies on the comprehensive oxidation of 3,4-Pentadien-2-one, 5-phenyl- are not detailed in the provided context, the reactivity of its constituent functional groups suggests that various oxidizing agents could lead to products such as epoxides, cleaved fragments, or further oxidized carbonyl derivatives.
Reduction Processes
The reduction of 3,4-Pentadien-2-one, 5-phenyl- can selectively target the carbonyl group or the carbon-carbon double bonds. The reduction of the sulfinamide group in related compounds to amine derivatives is a known transformation. smolecule.com The reduction of imines, which can be formed from ketones, using a hydride source is a common method to produce amines. masterorganicchemistry.com For aldehydes and ketones, reduction to alcohols can be achieved using hydride reagents. libguides.com Specific reduction methodologies for 3,4-Pentadien-2-one, 5-phenyl- would depend on the desired product, with different reagents and conditions favoring the reduction of the ketone, the allene, or both.
Nucleophilic Substitution Involving the Carbonyl Group
The carbonyl group in 3,4-pentadien-2-one, 5-phenyl- is a key reactive site for nucleophilic substitution reactions. The electron-deficient nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. This reactivity is central to the formation of new carbon-carbon bonds. For instance, in reactions with Grignard reagents like methylmagnesium bromide (CH₃MgBr) or organolithium compounds such as phenyllithium (B1222949) (PhLi), the nucleophile attacks the carbonyl carbon. This is followed by protonation to yield the corresponding tertiary alcohol. The general mechanism involves the nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, which is then protonated.
Due to the conjugated system present in 3,4-pentadien-2-one, 5-phenyl-, there is a possibility of both 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon). The regioselectivity of the nucleophilic attack can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Hard nucleophiles, like organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, such as cuprates, generally favor 1,4-addition.
Catalytic Applications in Organic Synthesis
The unique structure of 3,4-pentadien-2-one, 5-phenyl-, featuring both an allenic and a ketone moiety, makes it a valuable substrate in various catalytic applications, leading to the synthesis of complex molecular architectures.
Asymmetric Catalysis Involving Allenic Ketones (e.g., with chiral phosphine catalysts)
Chiral phosphines have emerged as powerful organocatalysts for asymmetric transformations. beilstein-journals.org In the context of allenic ketones like 3,4-pentadien-2-one, 5-phenyl-, chiral phosphines can induce enantioselectivity in a variety of reactions. These catalysts can activate the allene system, making it susceptible to nucleophilic attack, and the chiral environment of the catalyst directs the approach of the reactants to favor the formation of one enantiomer over the other. This is particularly significant in the synthesis of pharmaceuticals, where the chirality of a molecule is often crucial for its biological activity. semanticscholar.org
For example, chiral phosphine-catalyzed [3+2] annulations of allenic ketones with electron-deficient olefins are a well-established method for constructing functionalized cyclopentenes. beilstein-journals.orgbeilstein-journals.org The reaction proceeds through a zwitterionic intermediate formed from the addition of the phosphine to the allene. This intermediate then reacts with the olefin in a stepwise or concerted manner to form the cyclopentene (B43876) ring, regenerating the phosphine catalyst. The enantioselectivity of these reactions can be high, with some reported examples achieving up to 98% ee. beilstein-journals.org Amino-acid-derived chiral phosphines have also been successfully employed in these types of annulation reactions. nus.edu.sg
Annulation Reactions Utilizing the Pentadienone Moiety
The pentadienone moiety of 3,4-pentadien-2-one, 5-phenyl- is a versatile building block for various annulation reactions, which are ring-forming reactions. These reactions can be catalyzed by different species to yield a diverse range of cyclic and heterocyclic compounds.
Phosphine-catalyzed [4+2] cycloadditions of α-substituted allenic ketones with N-sulfonyl cyclic ketimines have been developed, providing access to chiral tetrahydropyridines. nih.gov In these reactions, the allenic ketone acts as a "C4 synthon." This methodology has been shown to tolerate a wide range of α-substituted allenic ketones, leading to the formation of chiral sultam-fused tetrahydropyridines with a quaternary stereocenter in high yields and with good enantioselectivities. nih.gov
Furthermore, [3+3] and [4+2] annulation reactions can be achieved with substrates like 2,3-dioxopyrrolidines and 3-alkylidene oxindoles. nih.gov These reactions can be substrate-controlled to produce either fused dihydropyrrolidone derivatives or fused tricyclic pyran derivatives with high yields and excellent stereoselectivities. nih.gov The proposed mechanism for the [3+3] annulation involves a vinylogous Michael addition followed by an intramolecular aldol cyclization. nih.gov In contrast, the [4+2] annulation is thought to proceed through a vinylogous Michael addition and a subsequent intramolecular oxa-Michael cyclization. nih.gov
Transition Metal-Catalyzed Reactions
Transition metals play a pivotal role in catalyzing a wide array of reactions involving unsaturated systems like 3,4-pentadien-2-one, 5-phenyl-. Copper and palladium are particularly notable for their ability to facilitate cross-coupling reactions.
While specific examples for 3,4-pentadien-2-one, 5-phenyl- are not detailed in the provided context, copper-catalyzed C-S direct cross-coupling reactions are a significant area of research for related unsaturated systems. These reactions typically involve the formation of a carbon-sulfur bond, which is an important linkage in many biologically active compounds and functional materials. The general mechanism often involves the oxidative addition of a copper catalyst to a sulfur-containing reagent, followed by reductive elimination with the unsaturated substrate.
In related systems, copper has been used to catalyze the dehydrogenative cross-coupling between allylic C-H bonds and the α-C-H bond of ketones. nih.gov This approach provides a direct method for forming γ,δ-unsaturated ketones. nih.gov Additionally, copper-catalyzed borylative cross-coupling of allenes and imines has been developed for the selective synthesis of branched homoallyl amines. researchgate.net
Palladium(0) complexes are highly effective catalysts for a variety of cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, which are fundamental in modern organic synthesis for creating carbon-carbon bonds. uwindsor.carsc.org The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com
In the context of unsaturated systems, palladium(0) catalysts can be used to couple vinyl or aryl halides with organoboron or organotin reagents. uwindsor.caacs.org For instance, the Suzuki-Miyaura coupling reaction, which utilizes organoboron compounds, is a powerful tool for forming biaryl and vinyl-aryl structures. mdpi.com The reaction of aryl halides with (alkoxy)diboron can directly yield arylboronic esters, tolerating various functional groups. uwindsor.ca Similarly, the Sonogashira reaction allows for the coupling of terminal alkynes with aryl or vinyl halides. nih.gov While direct applications with 3,4-Pentadien-2-one, 5-phenyl- as a substrate in these named reactions are not explicitly detailed, its unsaturated framework makes it a potential candidate for such transformations, either directly or after conversion to a suitable halide or organometallic derivative.
Mechanism-Based Studies of Related Pentadienone Systems (Extrapolating Principles)
Understanding the reaction mechanisms of complex molecules often involves examining the behavior of similar, more extensively studied compounds. For 3,4-pentadien-2-one, 5-phenyl-, the reactivity can be inferred from principles established for other pentadienones, particularly concerning their interactions with nucleophiles like hydrazines and in carbon-carbon bond-forming reactions.
The reaction of ketones and aldehydes with hydrazine (B178648) derivatives is a cornerstone of organic synthesis, typically initiating with the formation of a hydrazone. libretexts.orglibretexts.org In the case of α,β-unsaturated ketones, this initial product can undergo subsequent intramolecular reactions, leading to the formation of heterocyclic rings, a process known as cyclocondensation. arabjchem.orgrsc.org
In systems related to pentadienones, such as 1,5-diphenyl-1,4-pentadien-3-one, the reaction with monosubstituted hydrazines like phenylhydrazine (B124118) does not yield the simple dihydropyrazole derivatives that might be expected. Instead, the reaction proceeds to form 4,5,6,7-tetrahydroindazole derivatives. researchgate.netresearchgate.net This outcome suggests a more complex pathway involving not just the carbonyl group and one double bond, but a more extensive rearrangement. The reaction of 2,4-dinitrophenylhydrazine (B122626) with 1,5-diphenyl-1,4-pentadien-3-one, however, typically stops at the formation of the corresponding unsaturated hydrazone. researchgate.netscielo.br
The mechanism for cyclocondensation generally begins with a nucleophilic attack by the hydrazine on the carbonyl carbon, followed by dehydration to form a hydrazone intermediate. wikipedia.orgmasterorganicchemistry.com From this intermediate, a second intramolecular nucleophilic attack from the substituted nitrogen atom of the hydrazine onto one of the electrophilic carbons of the conjugated system leads to the cyclized product. The specific pathway and resulting heterocyclic system are highly dependent on the structure of the pentadienone. For instance, the reaction of 5-phenylpent-1-en-4-yn-3-one with arylhydrazines involves the carbonyl group and the terminal double bond to afford 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles. researchgate.net
For 3,4-pentadien-2-one, 5-phenyl-, an allenic ketone, the reactivity pattern would differ from conjugated dienones. After the initial formation of the hydrazone at the C2 position, the subsequent intramolecular cyclization would involve the allene system. The nucleophilic nitrogen of the hydrazone would likely attack the central carbon (C4) of the allene, which is an electrophilic site. This would lead to the formation of a five-membered pyrazole-type ring, a common outcome in reactions involving hydrazines and compounds with three-carbon synthons.
| Pentadienone System | Hydrazine Reagent | Major Product Type | Reference |
|---|---|---|---|
| 1,5-Diphenyl-1,4-pentadien-3-one | Phenylhydrazine | 4,5,6,7-Tetrahydroindazole derivative | researchgate.net, researchgate.net |
| 1,5-Diphenyl-1-penten-4-yn-3-one | Phenylhydrazine | 1,5-Diphenyl-3-phenylethynyl-4,5-dihydropyrazole | researchgate.net |
| 1,5-Diphenyl-1,4-pentadien-3-one | 2,4-Dinitrophenylhydrazine | Unsaturated Hydrazone | scielo.br |
| 5-Phenylpent-1-en-4-yn-3-one | Arylhydrazines | 1-Aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazole | researchgate.net |
The regioselectivity of carbon-carbon bond formation is a critical aspect of the chemistry of unsaturated systems. In electron-deficient dienes and related structures, there are multiple electrophilic sites, which can lead to a mixture of products (e.g., 1,2-, 1,4-, or 1,6-addition). nih.gov Controlling the regioselectivity of these additions is a significant challenge in organic synthesis. nih.govmasterorganicchemistry.com
Studies on related systems provide insight into the factors governing this selectivity. For example, in the reaction of 5,5,5-trifluoro-1-phenylpent-3-en-1-yne, the regioselective formation of carbon-carbon bonds was found to be kinetically determined, proceeding through the equilibration of two possible anionic intermediates. beilstein-journals.orgnih.gov The choice of base and the presence of additives can significantly influence which intermediate is favored, thereby directing the regiochemical outcome of the reaction with an electrophile.
In the case of 3,4-pentadien-2-one, 5-phenyl-, the molecule possesses three potential electrophilic sites for a carbon nucleophile: the carbonyl carbon (C2), the central allenic carbon (C4), and the terminal allenic carbon (C5).
1,2-Addition: Attack at the carbonyl carbon (C2) is a standard pathway for organometallic reagents.
Conjugate Addition (1,4-type): Attack at the central allenic carbon (C4) represents a Michael-type addition, which is common for softer nucleophiles. This would lead to the formation of an enolate.
Conjugate Addition (1,6-type): Attack at the terminal carbon (C5) is also possible, driven by the extended conjugation with the phenyl group.
The regioselectivity of these additions is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the reaction solvent, and the presence of Lewis acids. numberanalytics.comnih.gov For instance, hard nucleophiles like organolithium reagents might favor 1,2-addition, while softer nucleophiles like cuprates would likely favor conjugate addition to the allenic system. The phenyl group at C5 plays a crucial electronic and steric role, stabilizing intermediates and influencing the accessibility of the reactive sites.
| Unsaturated System | Nucleophile/Reagent | Observed Regioselectivity | Controlling Factors | Reference |
|---|---|---|---|---|
| Electron-Deficient Dienes | Carbon Nucleophiles | Mixture of 1,2-, 1,4-, and 1,6-addition | Catalyst, Nucleophile Nature | nih.gov |
| 5,5,5-Trifluoro-1-phenylpent-3-en-1-yne | Lithium Diisopropylamide (LDA) / Aldehydes | Predominantly at the carbon β to the CF₃ group | Kinetic control, chelation | beilstein-journals.org, nih.gov |
| Naphthalene-based Lactones | sec-BuLi | Preferential 1,4-addition with dearomatization | Nucleophile bulk, solvent, cosolvent | nih.gov |
| 5-Arylpenta-2,4-dienoic acid ethyl ester | Thiols / Copper Catalyst | Selective C-S bond formation at C3 | Transition metal catalysis | rsc.org |
Spectroscopic Characterization Methodologies for 3,4 Pentadien 2 One, 5 Phenyl
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, with specific bonds and functional groups absorbing energy at characteristic frequencies.
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For 3,4-Pentadien-2-one (B1609827), 5-phenyl-, the most significant absorptions are those corresponding to the carbonyl (C=O) group and the allenic (C=C=C) moiety.
The carbonyl group (C=O) of a ketone typically shows a strong absorption band in the region of 1700-1725 cm⁻¹. However, when the carbonyl group is conjugated with a carbon-carbon double bond, as in this molecule, the absorption frequency is lowered due to resonance effects. orgchemboulder.comlibretexts.org Therefore, the C=O stretching vibration for 3,4-Pentadien-2-one, 5-phenyl- is expected to appear in the range of 1670-1690 cm⁻¹. libretexts.org
The allene (B1206475) functional group is characterized by a distinctive, often sharp, absorption band corresponding to the asymmetric stretching of the C=C=C system. This band typically appears in the region of 1900-2000 cm⁻¹. The conjugation with the carbonyl group may slightly influence the exact position of this band. Additional absorptions related to C-H bonds, such as sp² C-H stretching from the phenyl ring and the allenic system (above 3000 cm⁻¹) and sp³ C-H stretching from the methyl group (below 3000 cm⁻¹), would also be present. amazonaws.com
Table 1: Predicted Infrared (IR) Absorption Frequencies for 3,4-Pentadien-2-one, 5-phenyl- Note: This data is predicted based on the analysis of similar compounds and general spectroscopic principles, as direct experimental data for the title compound is not widely available in the cited literature.
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | sp² C-H Stretch (Aromatic & Allenic) |
| 3000-2850 | Medium-Weak | sp³ C-H Stretch (Methyl) |
| ~1950 | Medium-Sharp | C=C=C Asymmetric Stretch (Allene) |
| ~1680 | Strong | C=O Stretch (Conjugated Ketone) |
| ~1600, ~1490 | Medium-Weak | C=C Aromatic Ring Stretching |
| 900-675 | Strong | C-H Out-of-Plane Bending (Aromatic) |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides information that is complementary to IR spectroscopy. While the asymmetric stretch of the allene is strong in the IR spectrum, the symmetric stretch is often weak or forbidden. In contrast, the symmetric C=C=C stretching vibration is typically strong in the Raman spectrum and is expected to appear around 1050-1150 cm⁻¹. This makes Raman spectroscopy particularly useful for confirming the presence of the allene functional group. The carbonyl stretch is also observable in Raman spectra, though generally with weaker intensity than in IR.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by mapping the carbon skeleton and the environments of the hydrogen atoms.
The ¹H NMR spectrum of 3,4-Pentadien-2-one, 5-phenyl- would provide a precise count of the different types of protons and their neighboring environments. The acetyl protons (H-1) adjacent to the carbonyl group are expected to appear as a sharp singlet in the range of δ 2.1-2.3 ppm. libretexts.org The protons of the phenyl group would typically resonate in the aromatic region, between δ 7.2 and 7.6 ppm. The two allenic protons (H-3 and H-5) would have distinct chemical shifts. H-3, being closer to the electron-withdrawing carbonyl group, would be expected further downfield than H-5. These two protons would likely show a small long-range coupling (⁴J) to each other, a characteristic feature of allenic systems.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3,4-Pentadien-2-one, 5-phenyl- Note: This data is predicted based on the analysis of similar compounds and general spectroscopic principles, as direct experimental data for the title compound is not widely available in the cited literature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (CH₃) | 2.2 | Singlet (s) |
| H-3 | 5.8 - 6.2 | Doublet (d) |
| H-5 | 5.4 - 5.8 | Doublet (d) |
| Phenyl Protons | 7.2 - 7.6 | Multiplet (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. For 3,4-Pentadien-2-one, 5-phenyl-, several characteristic signals are expected. The carbonyl carbon (C-2) would appear significantly downfield, typically in the range of δ 190-200 ppm for a conjugated ketone. libretexts.org
The allenic carbons are particularly diagnostic. The central, sp-hybridized carbon (C-4) is uniquely deshielded and resonates far downfield, often above δ 200 ppm, which is a hallmark of allenes. The two sp²-hybridized carbons of the allene (C-3 and C-5) would appear in the olefinic region, typically between δ 90 and 120 ppm. The methyl carbon (C-1) would be found upfield, while the phenyl carbons would resonate in the δ 125-140 ppm range.
Table 3: Predicted ¹³C NMR Chemical Shifts for 3,4-Pentadien-2-one, 5-phenyl- Note: This data is predicted based on the analysis of similar compounds and general spectroscopic principles, as direct experimental data for the title compound is not widely available in the cited literature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | 25 - 30 |
| C-2 (C=O) | 195 - 200 |
| C-3 | 95 - 105 |
| C-4 (Allene center) | 205 - 215 |
| C-5 | 110 - 120 |
| Phenyl Carbons | 127 - 138 |
Advanced NMR Techniques (e.g., COSY, J-resolved, 2D NMR) for Connectivity
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. It would show a cross-peak between the allenic protons H-3 and H-5, confirming their long-range coupling. It would also reveal the coupling network within the phenyl ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signals for H-1, H-3, H-5, and the phenyl protons to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity of the molecular backbone. For instance, HMBC would show correlations from the methyl protons (H-1) to the carbonyl carbon (C-2) and the allenic carbon (C-3). It would also show correlations from the allenic proton H-5 to the phenyl carbons, confirming the attachment of the phenyl ring at the C-5 position. mdpi.com
J-resolved Spectroscopy: A 2D J-resolved experiment separates chemical shifts and coupling constants onto different axes, which can simplify the analysis of complex multiplets in the ¹H spectrum, such as those of the aromatic protons. magritek.com
Together, these advanced NMR techniques provide a comprehensive and definitive picture of the molecular structure of 3,4-Pentadien-2-one, 5-phenyl-, allowing for complete and accurate spectral assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 3,4-Pentadien-2-one, 5-phenyl- (Molecular Formula: C₁₁H₁₀O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate molecular weight of 158.0732 g/mol . Standard electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to the nominal mass of 158.
The fragmentation pattern observed in the mass spectrum provides a virtual fingerprint of the molecule, revealing its structural components. While specific experimental data for 3,4-Pentadien-2-one, 5-phenyl- is not available in reviewed literature, its fragmentation can be predicted based on established principles for ketones and aromatic compounds. nih.gov The energy imparted during ionization can cause the molecular ion to break apart in characteristic ways. nih.gov
Key predicted fragmentation pathways include:
Alpha-Cleavage: The cleavage of bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. Two primary alpha-cleavages are possible:
Loss of a methyl radical (•CH₃) would yield a stable acylium ion at m/z 143.
Loss of an acetyl radical (•COCH₃) would result in a phenylallenyl cation at m/z 115.
Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule is another common fragmentation for carbonyl compounds, which could occur from the molecular ion or subsequent fragments.
Aromatic Fragmentation: The phenyl group can produce a characteristic phenyl cation (C₆H₅⁺) at m/z 77.
These predicted fragmentation patterns are summarized in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation for 3,4-Pentadien-2-one, 5-phenyl-
| m/z Value (Predicted) | Lost Neutral Fragment | Formula of Fragment Ion |
|---|---|---|
| 158 | - | [C₁₁H₁₀O]⁺• (Molecular Ion) |
| 143 | •CH₃ | [C₁₀H₇O]⁺ |
| 130 | CO | [C₁₀H₁₀]⁺• |
| 115 | •COCH₃ | [C₉H₇]⁺ |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Assessment
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly sensitive to conjugated π-systems. libretexts.org In 3,4-Pentadien-2-one, 5-phenyl-, the chromophore consists of a phenyl group, an allene system, and a carbonyl group, forming an extended conjugated system.
The absorption characteristics arise from several possible electronic transitions:
π → π* Transitions: These are high-energy transitions associated with the π-electron systems of the phenyl ring and the C=C=C=O framework. The extended conjugation between these components is expected to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the primary absorption maximum (λmax) to longer wavelengths compared to the individual chromophores. libretexts.org
n → π* Transitions: This transition involves promoting a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an anti-bonding π* orbital. masterorganicchemistry.com For simple ketones, this transition is typically weak and occurs at longer wavelengths (270–300 nm) than the π → π* transition. masterorganicchemistry.com
While specific experimental λmax values for 3,4-Pentadien-2-one, 5-phenyl- are not documented, the presence of the phenyl-allenyl-ketone system would be expected to result in strong absorption in the UV region, likely above 250 nm. The precise λmax would be sensitive to the solvent used. masterorganicchemistry.com
Table 2: Expected Electronic Transitions for 3,4-Pentadien-2-one, 5-phenyl-
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π* | π (Phenyl, Allene, C=O) → π* | Shorter Wavelength UV (<300 nm) | High |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
A search of crystallographic databases indicates that the crystal structure of 3,4-Pentadien-2-one, 5-phenyl- has not been reported. However, if suitable single crystals could be grown, XRD analysis would provide invaluable structural information. X-ray diffraction has been successfully used to establish the structures of other complex allenic ketones and their derivatives. uzh.chacs.org
An XRD analysis would definitively confirm:
Molecular Geometry: The precise geometry of the allenic C=C=C bond system, which is typically close to linear.
Conformation: The spatial arrangement of the acetyl and phenyl groups relative to the allene core.
Stereochemistry: Unambiguous confirmation of the compound's constitution, distinguishing it from its isomers.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or π-stacking that influence the solid-state properties.
Table 3: Structural Parameters Obtainable from X-ray Diffraction
| Parameter | Description |
|---|---|
| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C=C, C-C, C-H). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-C=O). |
| Torsional Angles | The dihedral angles that define the molecular conformation. |
| Unit Cell Dimensions | The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal. |
| Space Group | The description of the symmetry elements present in the crystal. |
Synthetic Applications and Intermediate Utility of 3,4 Pentadien 2 One, 5 Phenyl
Role as a Key Intermediate in Organic Synthesis
3,4-Pentadien-2-one (B1609827), 5-phenyl- and related allenic ketones are pivotal intermediates in organic synthesis due to the electrophilic nature of the central carbon of the allene (B1206475) and the carbonyl carbon. This dual reactivity allows for a variety of addition and cyclization reactions. The conjugated diene system combined with the carbonyl group enables it to participate in reactions such as oxidation, reduction, and nucleophilic substitutions. These reactions can lead to the formation of carboxylic acids, alcohols, alkanes, and other functionalized molecules.
Building Block for Complex Organic Scaffolds
The inherent reactivity of 5-phenyl-3,4-pentadien-2-one makes it an exceptional starting material for the synthesis of intricate organic structures. Its ability to act as a bis-electrophile is fundamental to its utility in constructing cyclic compounds.
Synthesis of Heterocyclic Compounds
The reaction of 5-phenyl-3,4-pentadien-2-one and its derivatives with various binucleophiles is a powerful strategy for assembling a wide range of heterocyclic compounds. The regioselectivity of these reactions is often high, driven by the electronic properties of the allenic ketone system. thieme-connect.com
Pyrazoles: A straightforward and efficient method for synthesizing 3,5-disubstituted pyrazoles involves the cyclocondensation of 1,2-allenic ketones, such as 5-phenyl-3,4-pentadien-2-one, with hydrazines. rsc.org This reaction proceeds under very mild conditions and can be facilitated by the use of hydrazine (B178648) hydrochlorides to produce high yields of the corresponding pyrazoles. researchgate.netresearchgate.net
Benzodiazepines: 1,5-Benzodiazepines, a class of compounds with significant biological activity, can be synthesized through the condensation reaction of o-phenylenediamines with ketones. nih.govijtsrd.comijcce.ac.ir While direct synthesis from 5-phenyl-3,4-pentadien-2-one is a plausible extension, the literature more broadly supports the use of various ketones in reactions catalyzed by agents like H-MCM-22, phenylboronic acid, or under solvent-free conditions to yield 1,5-benzodiazepine derivatives. nih.govresearchgate.net The reaction of a related precursor, 4-hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one, with ortho-phenylenediamines has been shown to yield 1,5-benzodiazepines. researchgate.net
Pyrroles: The synthesis of pyrroles from allenic ketones is a known transformation. acs.orgacs.org One strategy involves the reaction of in situ formed β-keto allenes with primary amines to furnish bicyclic pyrroles. acs.org Generally, pyrrole (B145914) synthesis can be achieved from a variety of ketone precursors through different methodologies, including the Trofimov reaction, which involves the reaction of ketone oximes with acetylene (B1199291). arkat-usa.orgnih.gov
Thiadiazoles: 1,2,3-Thiadiazoles can be synthesized from α-methylene ketones through the Hurd-Mori cyclization. sciforum.net A "catch and release" strategy using a polymer sulfonyl hydrazide resin to capture ketones and subsequent cyclizative cleavage with thionyl chloride is an effective method. sciforum.net Additionally, 2,3-dihydro-1,3,4-thiadiazoles can be prepared by the condensation of ketones with thioaroylhydrazines. rsc.org Steroidal ketones, for instance, react with semicarbazide (B1199961) and then thionyl chloride to form fused thiadiazole systems. nih.gov
Quinazolinones: Quinazolinones can be synthesized through various methods involving ketone precursors. For example, a ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines can efficiently produce quinazolinone derivatives. nih.gov Another approach involves the reaction of 2-aminobenzamides with aryl methyl ketones, catalyzed by molecular iodine. organic-chemistry.org Furthermore, α-keto acids can react with 2-aminobenzamides under catalyst-free conditions or via ball-milling to form quinazolinones. organic-chemistry.orgorganic-chemistry.org
Table 1: Heterocyclic Synthesis from Allenic Ketone Precursors
| Heterocycle | Reagents | Key Features | Citations |
|---|---|---|---|
| Pyrazoles | Hydrazines / Hydrazine Hydrochlorides | Mild conditions, high yields, excellent regioselectivity. | rsc.org, researchgate.net, thieme-connect.com |
| Benzodiazepines | o-Phenylenediamines | Often requires a catalyst; applicable to various ketones. | nih.gov, researchgate.net, researchgate.net |
| Pyrroles | Primary Amines | Reaction with in situ formed β-keto allenes. | acs.org |
| Thiadiazoles | Thioaroylhydrazines / Semicarbazide & Thionyl Chloride | Hurd-Mori cyclization of α-methylene ketones is a common route. | sciforum.net, nih.gov, rsc.org |
| Quinazolinones | 2-Aminobenzamides & Amines / Aryl Methyl Ketones | Various catalytic systems (e.g., Ru, I2) or catalyst-free methods are employed. | nih.gov, organic-chemistry.org |
Precursors for Polycyclic and Fused-Ring Systems
The reactivity of 5-phenyl-3,4-pentadien-2-one extends to the formation of more complex polycyclic and fused-ring systems. For instance, the reaction of 1,2-allenic ketones with aminopyrazoles leads to the highly regioselective synthesis of pyrazolo[1,5-a]pyrimidines. thieme-connect.comrsc.org This transformation occurs under mild, catalyst-free conditions through a conjugate addition followed by intramolecular cyclization. thieme-connect.com Furthermore, the transformation of propyloxy-phenyl pyrazoles, derived from 1,2-allenic ketones, can lead to the formation of benzo[b]pyrazolo[5,1-d] rsc.orgacs.orgoxazocines. researchgate.net The electrocyclization of in situ generated (Z)-diene-allenes is another pathway to produce polycyclic structures like o-isotoluenes. wvu.edu
Applications in Catalysis and Asymmetric Synthesis
Allenic ketones, including 5-phenyl-3,4-pentadien-2-one, are valuable substrates in the realm of catalysis and asymmetric synthesis. Their utility is highlighted in gold-catalyzed reactions, where they can undergo transformations to produce various heterocyclic and polycyclic compounds. mdpi.com The development of enantiopure benzodiazepines, for example, has been a focus, utilizing methods that ensure stereocontrol during synthesis. researchgate.net While specific catalytic asymmetric reactions involving 5-phenyl-3,4-pentadien-2-one are part of a broader field, the general reactivity of allenic ketones makes them suitable candidates for such transformations.
Development of Novel Functional Molecules via Derivatization
The derivatization of 5-phenyl-3,4-pentadien-2-one opens avenues for creating novel functional molecules. The core structure can be modified to incorporate various pharmacophores and functional groups, leading to compounds with potentially enhanced biological or material properties. For instance, the synthesis of 1,4-pentadien-3-one (B1670793) derivatives containing a 1,3,4-thiadiazole (B1197879) moiety has been explored for potential antiviral applications. nih.gov Similarly, the incorporation of heterocyclic moieties onto the 5-phenyl-2,4-pentadien-1-one backbone has been investigated for agricultural applications. google.com The reaction of the pentadienone system with different amines and other nucleophiles can lead to a diverse library of compounds with a wide range of potential applications. researchgate.net
Q & A
Q. What validated synthetic routes are available for 3,4-Pentadien-2-one, 5-phenyl-, and how can purity be assessed?
Methodological Answer: Synthesis of α,β-unsaturated ketones like 3,4-Pentadien-2-one, 5-phenyl- often employs Claisen-Schmidt condensation between aryl aldehydes and ketones under basic or acidic conditions. For example, chloro-derivatives (e.g., 1-chloro-3,4-pentadien-2-one) may act as intermediates, with halogen substituents replaced via nucleophilic substitution . Purity assessment typically combines chromatographic techniques (HPLC, GC) with spectroscopic validation (¹H/¹³C NMR, IR) to confirm backbone structure and absence of byproducts. Thermal stability under storage conditions (e.g., inert atmosphere) should be verified via TGA/DSC to avoid decomposition .
Q. Which spectroscopic and computational methods are critical for characterizing the conjugated dienone system in 3,4-Pentadien-2-one, 5-phenyl-?
Methodological Answer: UV-Vis spectroscopy identifies π→π* transitions in the conjugated dienone system, while NMR (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent effects. Computational studies using density functional theory (DFT) optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps), which correlate with reactivity in cycloaddition or redox reactions . For phenyl-substituted analogs, steric clashes with proximal residues (e.g., in enzyme binding pockets) can be modeled via molecular docking, as demonstrated in studies of 5-phenyl heme derivatives .
Advanced Research Questions
Q. How does the position of the phenyl substituent influence the compound’s physicochemical properties and reactivity?
Methodological Answer: The phenyl group’s position alters electronic conjugation and steric hindrance. For example, in linear alkylbenzene sulfonates (LAS), adsorption coefficients (Kd) vary by phenyl isomer position (e.g., 5-phenyl isomers exhibit lower adsorption than 2-phenyl analogs due to reduced hydrophobicity) . For 3,4-Pentadien-2-one, 5-phenyl-, computational models can predict regioselectivity in reactions like Diels-Alder cycloaddition by analyzing frontier molecular orbitals (FMOs) and charge distribution . Experimental validation via kinetic studies under varied conditions (e.g., solvent polarity, temperature) is recommended.
Q. What strategies mitigate instability of 3,4-Pentadien-2-one, 5-phenyl- under oxidative or thermal conditions?
Methodological Answer: Thermogravimetric analysis (TGA) and accelerated stability testing under controlled atmospheres (e.g., N₂ vs. O₂) identify decomposition pathways. For example, analogs like 4-(4-nitrophenyl)but-3-en-2-one decompose under heat, releasing toxic gases (e.g., CO, H₂S), necessitating inert storage . Stabilizers (e.g., radical scavengers) or encapsulation (e.g., cyclodextrins) may prolong shelf life. Reactivity with incompatible materials (e.g., strong acids/oxidizers) should be mapped using differential scanning calorimetry (DSC) .
Q. How can enantiomeric resolution of 3,4-Pentadien-2-one, 5-phenyl- derivatives impact biological activity?
Methodological Answer: Chiral chromatography (e.g., HPLC with amylose/cellulose columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. For phenyl-substituted therapeutics like 5-phenyl valeric acid (5PVA), enantiomers exhibit divergent bioactivity; (R)-5PVA reduced α-synuclein aggregation in Parkinson’s models, whereas (S)-enantiomers were inactive . Molecular dynamics simulations predict enantiomer binding affinities to targets (e.g., enzymes, receptors), guiding structure-activity relationship (SAR) studies .
Q. What computational frameworks predict the environmental fate of 3,4-Pentadien-2-one, 5-phenyl-?
Methodological Answer: Quantitative structure-activity relationship (QSAR) models estimate biodegradation, bioaccumulation, and toxicity. Parameters like logP, polar surface area, and electron-withdrawing/donating effects are derived from DFT calculations . For analogs like 5-phenyl-1,3,4-thiadiazoles, photodegradation half-lives in aqueous media are modeled using time-dependent DFT (TD-DFT) to assess UV stability . Experimental validation via LC-MS/MS tracks degradation products in simulated environmental matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
